molecular formula C27H28N2O4 B13395531 Aurantiamide acetate

Aurantiamide acetate

Cat. No.: B13395531
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurantiamide acetate is a naturally occurring dipeptide compound composed of N-benzoylphenylalanine and phenylalaninol acetate. It was first isolated from the fermentation broth of the fungus Aspergillus penicilloides. This compound is known for its inhibitory effects on cysteine proteinases, particularly cathepsin L and cathepsin B .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurantiamide acetate can be synthesized through a series of chemical reactions involving the modification of its N-terminal substitution and the amino acid residue. The synthesis typically involves the use of reagents such as acetic anhydride, t-butoxycarbonyl, biphenylisopropyloxycarbonyl, 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride, 9-fluorenylmethoxycarbonyl, 1-hydroxybenzotriazole, hydroxyproline, isobutyl chloroformate, N-methylmorpholine, and trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus penicilloides, followed by extraction and purification processes. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Aurantiamide acetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or alkyl halides can be used under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

Aurantiamide acetate has a wide range of scientific research applications, including:

Mechanism of Action

Aurantiamide acetate exerts its effects by inhibiting cysteine proteinases, particularly cathepsin L and cathepsin B. These enzymes play a crucial role in the degradation of proteins within cells. By inhibiting these enzymes, this compound can modulate various cellular processes, including inflammation and apoptosis. The molecular targets and pathways involved include the inhibition of cathepsin L and cathepsin B, leading to reduced protein degradation and modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness of Aurantiamide Acetate: this compound is unique due to its specific structure and the presence of N-benzoylphenylalanine and phenylalaninol acetate. This unique structure allows it to selectively inhibit cathepsin L and cathepsin B with high potency, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

[2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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